CCG 2046

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von CCG 2046 beinhaltet die Reaktion von 2-Pentan-on mit Malonsäuredinitril. Diese Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die industriellen Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber der Syntheseweg umfasst im Allgemeinen die Verwendung von hochreinen Reagenzien und präzisen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu erzielen .

Analyse Chemischer Reaktionen

CCG 2046 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Cancer Research

CCG 2046 has been studied for its impact on cancer cell signaling. By modulating RGS4, it influences various pathways associated with tumor growth and metastasis. Research indicates that this compound can disrupt aberrant signaling in cancer cells, potentially leading to reduced proliferation and increased apoptosis in malignant cells. This modulation can be crucial in developing targeted therapies for cancers characterized by dysregulated GPCR signaling.

Neurological Disorders

The compound has also shown promise in neurological research. RGS4 is implicated in several neurological disorders, including schizophrenia and depression. Studies suggest that this compound may help restore normal signaling pathways disrupted in these conditions, providing a novel approach for therapeutic intervention.

Cardiovascular Health

In cardiovascular research, this compound's ability to modulate GPCR signaling is being explored for its effects on heart function and blood pressure regulation. The compound may aid in understanding the signaling mechanisms involved in heart diseases, potentially leading to new treatment modalities.

Drug Discovery

This compound serves as a valuable tool in drug discovery processes aimed at identifying new therapeutic agents targeting GPCRs. Its selective modulation properties allow researchers to dissect the roles of specific signaling pathways, paving the way for the development of drugs with enhanced efficacy and reduced side effects.

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential of this compound as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neurological Models

In animal models of schizophrenia, administration of this compound resulted in improved behavioral outcomes and normalized neurotransmitter levels. This study supports the hypothesis that modulation of RGS4 can have beneficial effects on symptoms associated with this disorder.

Case Study 3: Cardiovascular Function

Research examining the cardiovascular effects of this compound demonstrated its ability to lower blood pressure in hypertensive rat models. The findings suggest that this compound may offer a new avenue for treating hypertension through targeted modulation of GPCR pathways involved in vascular tone regulation.

Table 1: Summary of Applications of this compound

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer Research | Modulates RGS4 signaling | Reduced tumor growth and increased apoptosis |

| Neurological Disorders | Restores normal neurotransmitter levels | Improved behavioral outcomes |

| Cardiovascular Health | Affects GPCR signaling | Lowered blood pressure |

| Drug Discovery | Tool for identifying new agents | Enhanced drug efficacy with fewer side effects |

Table 2: Case Study Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| Cancer Cell Lines | Various cancer cell lines | Decreased viability, increased apoptosis |

| Neurological Models | Animal models for schizophrenia | Improved behavior, normalized neurotransmitters |

| Cardiovascular Function | Hypertensive rat models | Significant reduction in blood pressure |

Wirkmechanismus

CCG 2046 exerts its effects by inhibiting the activity of RGS4. This inhibition disrupts the interaction between RGS4 and the G-protein alpha subunit, thereby modulating the signaling pathways regulated by these proteins. The precise molecular targets and pathways involved in this mechanism are still being studied, but it is believed that this compound affects various downstream signaling events that are critical for cell function and survival .

Vergleich Mit ähnlichen Verbindungen

CCG 2046 ist einzigartig in seiner Fähigkeit, RGS4 selektiv zu hemmen. Ähnliche Verbindungen umfassen:

CCG 4986: Ein weiterer Inhibitor von RGS4, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen.

Ellipticin: Eine Verbindung, die ebenfalls RGS4 hemmt, aber zusätzliche biologische Aktivitäten aufweist.

PD 169316: Ein Kinase-Inhibitor, der ähnliche Signalwege beeinflusst, aber über verschiedene Mechanismen.

Biologische Aktivität

CCG 2046 is a compound recognized for its role as an inhibitor of the regulator of G-protein signaling 4 (RGS4). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications and its mechanism of action, which involves reducing the RGS4-Gαo protein-protein interaction signal, thereby influencing various cellular signaling pathways.

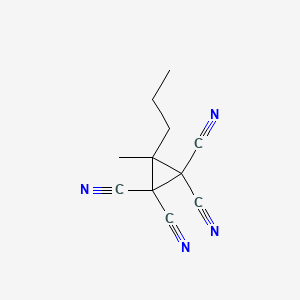

- Chemical Name : 3-Methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile

- CAS Number : 13017-69-1

- Purity : ≥99% .

This compound functions primarily by inhibiting RGS4, a protein that modulates G-protein signaling pathways. By inhibiting RGS4, this compound alters the dynamics of G-protein signaling, which is critical in various physiological processes including neurotransmission and cell proliferation. This inhibition can lead to enhanced signaling through Gαo proteins, which may have implications for conditions such as heart disease and cancer .

Inhibitory Effects on TNF-α Production

Recent studies have identified this compound as a novel inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. In high-throughput screening assays, this compound demonstrated robust inhibition of TNF-α production, suggesting its potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| RGS4 Inhibition | Reduces RGS4-Gαo interaction signals |

| TNF-α Inhibition | Inhibits TNF-α production in cellular assays |

| Potential Therapeutic Uses | Cardiovascular diseases, inflammatory conditions |

High Throughput Screening Assays

In a study published in Molecular Pharmacology, this compound was evaluated alongside other compounds for its ability to inhibit TNF-α production. The results indicated that this compound had an IC50 value of less than 5 µM, demonstrating significant potency without apparent cytotoxicity at similar concentrations .

Therapeutic Implications

The inhibition of RGS4 and TNF-α by this compound suggests that it could be beneficial in treating diseases characterized by excessive inflammatory responses or aberrant G-protein signaling. For instance:

- Cardiovascular Disease : By modulating G-protein signaling pathways involved in cardiac function.

- Inflammatory Disorders : Through the reduction of pro-inflammatory cytokines like TNF-α.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its long-term effects, optimal dosing strategies, and potential side effects will be essential for its development as a clinical agent.

Eigenschaften

IUPAC Name |

3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAQSPOCQDQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(C1(C#N)C#N)(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294828 | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-69-1 | |

| Record name | NSC98338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-2046 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.